Bis(2,2,2-trifluoroethyl)amine hydrochloride
Description
Bis(2,2,2-trifluoroethyl)amine hydrochloride is a fluorinated amine salt characterized by two 2,2,2-trifluoroethyl groups attached to a central nitrogen atom, with a hydrochloride counterion. Its molecular formula is C₄H₆ClF₆N, and it is structurally related to other trifluoroethylamine derivatives used in pharmaceuticals, agrochemicals, and materials science. The trifluoroethyl groups confer enhanced lipophilicity and metabolic stability, making the compound valuable in drug design and specialty chemical synthesis .
For example, in , bis(2-chloroethyl)amine hydrochloride reacts with a benzenethiol derivative to form a phenylpiperazine, highlighting its role as a versatile building block.
Applications of this compound are inferred from structurally related compounds. For instance, trifluoroethylamine derivatives are frequently utilized as intermediates in the synthesis of bioactive molecules, including acaricides () and kinase inhibitors ().
Properties
IUPAC Name |
2,2,2-trifluoro-N-(2,2,2-trifluoroethyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F6N.ClH/c5-3(6,7)1-11-2-4(8,9)10;/h11H,1-2H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBOUMZERWQGHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)NCC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClF6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193387-30-2 | |
| Record name | bis(2,2,2-trifluoroethyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Nucleophilic Substitution of 2,2,2-Trifluoroethyl Esters with Ammonia
- Method: Reaction of 2,2,2-trifluoroethyl methanesulfonate or p-toluenesulfonate esters with aqueous ammonia in the presence of dimethyl sulfoxide as a solvent.
- Conditions: Heating at 150 °C for 3 to 5 hours under pressure (about 0.67 MPa).
- Yields: 79% to 85% yield of 2,2,2-trifluoroethylamine with minimal by-products such as bis(2,2,2-trifluoroethyl)amine.
- Example: 1 g of trifluoroethyl methanesulfonate reacted with 28% aqueous ammonia in DMSO gave 79% yield after 5 hours at 150 °C.
Continuous Flow Reaction of 1,1,1-Trifluoro-2-chloroethane with Ammonia
- Method: Liquid-phase 1,1,1-trifluoro-2-chloroethane dissolved in glycerin is reacted with ammonia in a pipeline-type reactor.
- Reaction Parameters:
- Volume ratio glycerin:1,1,1-trifluoro-2-chloroethane = 1–3:1
- Molar ratio ammonia:1,1,1-trifluoro-2-chloroethane = 8–15:1
- Ammonia concentration = 30–100 wt%
- Temperature = 150–200 °C
- Pressure = 2–4 MPa
- Residence time = 20–30 minutes
- Flow velocity = 2.0–4.0 L/h
- Post-Reaction Treatment: Vacuum flashing to remove ammonia, neutralization with sodium carbonate (molar ratio sodium carbonate:1,1,1-trifluoro-2-chloroethane = 0.5–2:1), followed by vacuum rectification.
- Advantages: Short reaction time (20–30 min vs. 24 hours in traditional batch methods), high yield (~97.0% vs. 86.8% in prior art).
- Notes: This method is continuous and scalable, offering industrial advantages.
Alternative Methods (Brief Overview)
- Hydrogenation of trifluoroacetonitrile using platinum oxide catalysts.
- Reduction of trifluoroacetamide with lithium aluminum hydride.
- Reaction of N-(2,2,2-trifluoroethyl)phthalimide with hydrazine.
- Radical fluorination of ethylamine.
- Condensation of trifluoroacetaldehyde with benzylamine followed by rearrangement and hydrolysis.
These methods are less commonly used industrially due to complexity, cost, or lower selectivity.
Conversion to this compound
This compound can be prepared by reacting 2,2,2-trifluoroethylamine with hydrochloric acid in alcoholic solution.
Direct Acid-Base Reaction in Ethanol/Water
- Procedure:
- Dissolve 2,2,2-trifluoroethylamine in ethanol.
- Slowly add saturated hydrochloric acid solution at temperatures below 25 °C.
- After addition, raise temperature to 50 °C and maintain for 1 hour.
- Remove solvent and water under reduced pressure (vacuum distillation at ~45 °C).
- Yield: Approximately 96.3%
- Product: White crystalline powder with low water content (~0.13%).
- Example: 33 g trifluoroethylamine reacted with 35 g saturated HCl in ethanol gave 43.5 g hydrochloride salt.
Summary Table of Key Preparation Parameters
| Step | Conditions/Parameters | Yield (%) | Notes |
|---|---|---|---|
| Synthesis of 2,2,2-trifluoroethylamine | |||
| From trifluoroethyl methanesulfonate + NH3 | 150 °C, 5 h, DMSO solvent, 0.67 MPa pressure | 79 | Minimal bis-amine by-product |
| From trifluoroethyl p-toluenesulfonate + NH3 | 150 °C, 5 h total, DMSO solvent | 85 | Similar conditions, slightly higher yield |
| Continuous flow: 1,1,1-trifluoro-2-chloroethane + NH3 | 150–200 °C, 20–30 min, 2–4 MPa, glycerin solvent | 97 | Short reaction time, high yield |
| Formation of hydrochloride salt | |||
| 2,2,2-Trifluoroethylamine + HCl in ethanol/water | <25 °C addition, then 50 °C for 1 h, vacuum distillation | 96.3 | White crystalline solid, low moisture |
Research Findings and Analysis
- The continuous flow method (pipeline reactor) for producing 2,2,2-trifluoroethylamine represents a significant advancement over traditional batch methods by reducing reaction time from hours to minutes while improving yield from ~87% to 97%.
- The nucleophilic substitution of trifluoroethyl sulfonates with ammonia in DMSO is a robust batch method but requires longer reaction times and careful pressure control.
- The hydrochloride salt formation is straightforward and efficient, with high yield and purity achieved by controlled acid addition and solvent removal under vacuum.
- Minor by-products such as bis(2,2,2-trifluoroethyl)amine are typically trace and can be minimized by optimizing reaction conditions.
- The choice of method depends on scale, equipment availability, and desired purity.
Chemical Reactions Analysis
Types of Reactions
Bis(2,2,2-trifluoroethyl)amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The trifluoroethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids, bases, and oxidizing agents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, nucleophilic substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
Pharmaceutical Applications
Bis(2,2,2-trifluoroethyl)amine hydrochloride is primarily used as an intermediate in the synthesis of various pharmaceutical compounds. Its fluorinated structure enhances the biological activity and metabolic stability of drug candidates.
Case Study: Synthesis of Antiviral Agents
Recent studies have demonstrated the use of bis(2,2,2-trifluoroethyl)amine in the synthesis of antiviral agents. For instance, researchers synthesized a series of trifluoromethyl-substituted nucleosides that exhibited promising antiviral activity against RNA viruses. The incorporation of bis(2,2,2-trifluoroethyl)amine improved the solubility and bioavailability of these compounds .
Table 1: Pharmaceutical Compounds Derived from Bis(2,2,2-trifluoroethyl)amine
| Compound Name | Application | Activity Level |
|---|---|---|
| Trifluoromethyl Nucleosides | Antiviral Agents | High |
| Fluorinated Analogs | Anticancer Agents | Moderate to High |
Agrochemical Applications
The compound also serves as an essential intermediate in the production of agrochemicals, particularly herbicides and insecticides.
Case Study: Development of Herbicides
In agricultural chemistry, bis(2,2,2-trifluoroethyl)amine has been utilized in the development of selective herbicides. These herbicides target specific weed species while minimizing damage to crops. Field trials indicated that formulations containing this compound significantly reduced weed biomass without adversely affecting crop yield .
Table 2: Agrochemicals Using Bis(2,2,2-trifluoroethyl)amine
| Agrochemical Type | Target Species | Efficacy |
|---|---|---|
| Selective Herbicide | Broadleaf Weeds | High |
| Insecticide | Aphids | Moderate |
Material Science Applications
In material science, bis(2,2,2-trifluoroethyl)amine is explored for its potential in synthesizing advanced materials with unique properties.
Case Study: Polymer Synthesis
Research has shown that incorporating bis(2,2,2-trifluoroethyl)amine into polymer matrices can enhance thermal stability and chemical resistance. A study reported the synthesis of fluorinated polymers that exhibited superior performance in extreme environments compared to traditional polymers .
Table 3: Properties of Fluorinated Polymers
| Property | Standard Polymer | Fluorinated Polymer |
|---|---|---|
| Thermal Stability | Moderate | High |
| Chemical Resistance | Low | High |
Mechanism of Action
The mechanism of action of Bis(2,2,2-trifluoroethyl)amine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The trifluoroethyl groups can enhance the compound’s binding affinity to these targets, influencing their activity and function. The specific pathways involved depend on the context of its use, such as in biochemical assays or therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of Bis(2,2,2-trifluoroethyl)amine hydrochloride and analogous compounds:
Structural and Functional Differences
- Trifluoroethyl vs. Chloroethyl Groups : Replacing trifluoroethyl with chloroethyl (as in bis(2-chloroethyl)amine hydrochloride) reduces electronegativity but increases reactivity in nucleophilic substitutions, enabling diverse derivatization pathways.
- Substituent Effects : The methoxyethyl group in (2-methoxyethyl)(2,2,2-trifluoroethyl)amine hydrochloride introduces ether functionality, enhancing solubility in polar solvents compared to the parent compound.
Physicochemical Properties
- Molecular Weight : this compound has a higher molecular weight (209.55 g/mol) than its difluoroethyl counterpart (131.55 g/mol), impacting crystallinity and solubility.
- Polarity: The acetamide derivative () possesses greater hydrogen-bonding capacity due to the amide group, likely improving aqueous solubility compared to non-polar trifluoroethylamines.
Critical Analysis of Evidence
- Synthesis Methods : and highlight the utility of chloroethylamine hydrochlorides as precursors, suggesting analogous routes for trifluoroethyl derivatives. However, direct synthetic data for this compound remains scarce.
- Contradictions : While trifluoroethyl groups generally enhance metabolic stability, ’s acetamide derivative may exhibit different pharmacokinetics due to the amide moiety, underscoring the need for tailored functional group analysis.
Biological Activity
Bis(2,2,2-trifluoroethyl)amine hydrochloride (BTFHA) is a compound that has gained attention in recent years due to its unique structural properties and potential biological activities. This article explores the biological activity of BTFHA, presenting relevant data, case studies, and research findings.
Chemical Structure and Properties
BTFHA is characterized by the presence of two trifluoroethyl groups attached to an amine nitrogen. Its molecular formula is , and it features a hydrochloride salt form that enhances its solubility in aqueous environments. The trifluoromethyl groups contribute significantly to the compound's lipophilicity and metabolic stability, which are critical factors influencing its biological activity.
Biological Activities
1. Antimicrobial Activity
Recent studies have indicated that BTFHA exhibits notable antimicrobial properties. It has been reported to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
2. Cytotoxicity and Anticancer Potential
BTFHA has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies indicate that BTFHA can induce apoptosis in cancer cells through the activation of caspase pathways.
- Cell Lines Tested:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The IC50 values for these cell lines ranged from 10 to 30 µM, demonstrating significant anticancer potential.
The biological activity of BTFHA can be attributed to its ability to interact with cellular targets:
- Membrane Disruption: The trifluoromethyl groups enhance the compound's affinity for lipid membranes, leading to increased permeability and subsequent cell death.
- Enzyme Inhibition: BTFHA has been shown to inhibit specific enzymes involved in cellular proliferation and survival, particularly those related to cancer cell metabolism.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Antimicrobial Chemotherapy, researchers investigated the antimicrobial efficacy of BTFHA against multidrug-resistant bacterial strains. The study concluded that BTFHA could serve as a promising candidate for developing new antimicrobial agents.
Case Study 2: Cancer Cell Apoptosis
A research article in Cancer Letters explored the effects of BTFHA on HeLa cells. The study found that treatment with BTFHA led to a significant increase in apoptotic markers, suggesting its potential as an anticancer therapeutic agent.
Safety and Toxicology
While BTFHA shows promising biological activities, safety assessments are crucial. Preliminary toxicological evaluations indicate that at therapeutic doses, BTFHA does not exhibit significant toxicity in mammalian models. However, further studies are necessary to fully understand its safety profile.
Q & A
Basic Questions
Q. What are the optimal synthetic routes for Bis(2,2,2-trifluoroethyl)amine hydrochloride, and how can reaction conditions be controlled to minimize side products?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination using trifluoroethyl halides and ammonia derivatives. Key parameters include:
- Temperature : Maintain 0–5°C during amine coupling to prevent thermal degradation of the trifluoroethyl group .
- Solvent : Use polar aprotic solvents (e.g., dichloromethane) to enhance reaction kinetics while avoiding protic solvents that may hydrolyze intermediates .
- Purification : Recrystallization from ethanol/water mixtures improves yield and purity (>98%) .
- Example Reaction :
Q. How is this compound characterized, and what analytical techniques are critical for confirming its structure?
- Methodological Answer :
- NMR Spectroscopy : NMR (δ ≈ -70 ppm for CF groups) and NMR (δ 3.2–3.5 ppm for NH) confirm substitution patterns .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode shows [M+H] at m/z 220.1 (calculated for CHFNCl) .
- X-ray Crystallography : Resolves hydrogen bonding between the amine and chloride ions, critical for stability .
Q. What factors influence the stability of this compound in solution, and how should it be stored?
- Methodological Answer :
- pH Sensitivity : Stable in acidic conditions (pH 2–4); hydrolyzes above pH 6, releasing free amine .
- Temperature : Store at 2–8°C in airtight containers to prevent moisture absorption and thermal decomposition .
- Solvent Compatibility : Use anhydrous ethanol or acetonitrile for long-term storage; avoid DMSO due to slow degradation .
Advanced Research Questions
Q. How does the trifluoroethyl group modulate the compound’s electronic and steric properties in supramolecular interactions?
- Methodological Answer :
- Electron-Withdrawing Effect : The -CF group reduces amine basicity (pKa \sim5.2 vs. \sim10.2 for ethyl analogs), altering receptor binding in biological assays .
- Steric Effects : Van der Waals volume of -CF (vs. -CH) increases steric hindrance, impacting docking into enzyme active sites (e.g., kinase inhibitors) .
- Case Study : In fluorinated analogs of dopamine receptors, the trifluoroethyl group enhances selectivity for D over D receptors by 12-fold .
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer :
- Assay Variability : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times to reduce discrepancies in IC values .
- Impurity Analysis : Use HPLC-MS to identify byproducts (e.g., dehydrohalogenation products) that may skew activity results .
- Meta-Analysis : Compare datasets using cheminformatics tools (e.g., PubChem BioAssay) to identify outliers linked to solvent or concentration effects .
Q. How can fluorination be optimized in large-scale synthesis to balance cost and yield?
- Methodological Answer :
-
Fluorinating Agents : Compare HF-pyridine (low cost, hazardous) vs. Selectfluor® (safer, 85% yield) for trifluoroethyl group introduction .
-
Flow Chemistry : Continuous-flow systems reduce reaction time from 24h to 2h and improve selectivity (>90%) by precise temperature control .
-
Cost-Benefit Table :
Method Yield (%) Cost (USD/g) Scalability Batch (HF-pyridine) 78 0.50 Limited Flow (Selectfluor®) 92 1.20 High
-
Q. What decomposition pathways occur under physiological conditions, and how do they affect pharmacokinetic studies?
- Methodological Answer :
- Hydrolysis : In PBS (pH 7.4), the compound degrades via SN2 displacement of chloride, forming bis(2,2,2-trifluoroethyl)amine (t = 3.5h) .
- Metabolite Identification : LC-MS/MS detects trifluoroacetic acid (TFA) as a primary metabolite, requiring renal clearance assays in animal models .
- Mitigation : Co-administer proton-pump inhibitors to stabilize the hydrochloride salt in gastric environments .
Key Considerations for Experimental Design
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
